Oral Bioavailability (F%) and Systemic Exposure (AUC) of Adonifoline vs. Senecionine in Rats
In a direct head-to-head in vivo study in rats, adonifoline and senecionine exhibited substantially different pharmacokinetic behaviors following oral administration. The absolute oral bioavailability (F%) of adonifoline was 7.61%, compared to 19.38% for senecionine, indicating that adonifoline is absorbed to a lesser extent. Furthermore, the normalized systemic exposure (AUC₀₋∞/Dose) for adonifoline (0.72 ± 0.29) was over six-fold lower than that for senecionine (4.96 ± 1.59), demonstrating a markedly lower degree of systemic availability for adonifoline [1].
| Evidence Dimension | Oral Bioavailability and Systemic Exposure |
|---|---|
| Target Compound Data | F% = 7.61%; AUC₀₋∞/Dose = 0.72 ± 0.29 |
| Comparator Or Baseline | Senecionine: F% = 19.38%; AUC₀₋∞/Dose = 4.96 ± 1.59 |
| Quantified Difference | Adonifoline F% is 2.55-fold lower; Adonifoline AUC₀₋∞/Dose is 6.9-fold lower. |
| Conditions | Oral administration (50 mg/kg) to male Sprague-Dawley rats; UPLC-ESIMS quantification. |
Why This Matters
This quantifies adonifoline's lower systemic exposure, which is critical for designing dosing regimens in toxicology studies and interpreting risk assessments based on ingested dose.
- [1] Wang, C., et al. (2011). The comparative pharmacokinetics of two pyrrolizidine alkaloids, senecionine and adonifoline, and their main metabolites in rats after intravenous and oral administration by UPLC/ESIMS. *Analytical and Bioanalytical Chemistry*, 401(1), 275-287. View Source
